molecular formula C13H13NO5S B13779516 7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid CAS No. 67637-76-7

7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid

Cat. No.: B13779516
CAS No.: 67637-76-7
M. Wt: 295.31 g/mol
InChI Key: AMJOMBLZRCHYFN-UHFFFAOYSA-N
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Description

7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a thieno[2,3-B]pyridine core, a carboxypropyl group, and a carboxylic acid functional group

Preparation Methods

The synthesis of 7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Additionally, carboxylic acids can be prepared through the hydrolysis of nitriles and carboxylation of organometallic intermediates . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under appropriate conditions. Common reagents and conditions used in these reactions include acidic, alkaline, or neutral media, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid include other pyridinecarboxylic acids such as picolinic acid, nicotinic acid (niacin), and isonicotinic acid . These compounds share a pyridine core but differ in the position and nature of their functional groups. The uniqueness of this compound lies in its thieno[2,3-B]pyridine structure and the presence of both carboxypropyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

67637-76-7

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

7-(3-carboxypropyl)-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C13H13NO5S/c1-7-5-8-11(17)9(13(18)19)6-14(12(8)20-7)4-2-3-10(15)16/h5-6H,2-4H2,1H3,(H,15,16)(H,18,19)

InChI Key

AMJOMBLZRCHYFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N(C=C(C2=O)C(=O)O)CCCC(=O)O

Origin of Product

United States

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